N,N,N,N',N',N'-Hexaethyldecyl-1,10-diammonium dichloride
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Overview
Description
N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride: is a quaternary ammonium compound with the molecular formula C22H50Cl2N2 and a molecular weight of 413.55 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride typically involves the reaction of decylamine with triethylamine in the presence of hydrochloric acid . The reaction proceeds as follows:
- The intermediate is then further reacted with triethylamine and hydrochloric acid to yield the final product, N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride .
Decylamine: is reacted with to form the intermediate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to ensure efficient mixing and reaction.
Purification steps: such as filtration and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophiles: such as or are commonly used in substitution reactions.
Oxidizing agents: like potassium permanganate or reducing agents like sodium borohydride can be used for oxidation and reduction reactions.
Major Products:
Substitution Reactions: The major products are typically the substituted ammonium compounds.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Scientific Research Applications
N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products
Mechanism of Action
The mechanism of action of N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
- N,N,N,N’,N’,N’-Hexamethyldecyl-1,10-diammonium dichloride
- N,N,N,N’,N’,N’-Hexapropyldecyl-1,10-diammonium dichloride
Comparison:
- N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride is unique due to its specific alkyl chain length and ethyl groups, which provide distinct surfactant properties compared to its methyl and propyl counterparts.
- The hexamethyl and hexapropyl analogs have different solubility and antimicrobial properties, making N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride particularly suitable for certain applications .
Properties
CAS No. |
97635-50-2 |
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Molecular Formula |
C22H50Cl2N2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
triethyl-[10-(triethylazaniumyl)decyl]azanium;dichloride |
InChI |
InChI=1S/C22H50N2.2ClH/c1-7-23(8-2,9-3)21-19-17-15-13-14-16-18-20-22-24(10-4,11-5)12-6;;/h7-22H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
RZQGVVITWFMVQR-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCCCCCC[N+](CC)(CC)CC.[Cl-].[Cl-] |
Origin of Product |
United States |
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